4-[4-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]-1-methylpyridinium iodide
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Overview
Description
4-[4-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]-1-methylpyridin-1-ium iodide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyridinium ion, and an ethoxycarbonyl group. Its synthesis and applications are of particular interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]-1-methylpyridin-1-ium iodide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the triazole ring with ethyl chloroformate.
Formation of the Pyridinium Ion: The final step involves the quaternization of the pyridine ring with methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]-1-methylpyridin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ion, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
4-[4-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[4-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The pyridinium ion can facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]-1-methylpyridin-1-ium chloride
- 4-[4-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]-1-methylpyridin-1-ium bromide
Uniqueness
The iodide variant of this compound is unique due to its specific reactivity and solubility properties. The presence of the iodide ion can influence the compound’s behavior in chemical reactions and its interactions with biological systems.
Properties
Molecular Formula |
C18H19IN4O2 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
ethyl 1-(4-methylphenyl)-5-(1-methylpyridin-1-ium-4-yl)triazole-4-carboxylate;iodide |
InChI |
InChI=1S/C18H19N4O2.HI/c1-4-24-18(23)16-17(14-9-11-21(3)12-10-14)22(20-19-16)15-7-5-13(2)6-8-15;/h5-12H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SJGZAHRMUUAHJC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3=CC=[N+](C=C3)C.[I-] |
Origin of Product |
United States |
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